molecular formula C15H25NO5 B12849655 4-((2,5,8,11-Tetraoxatridecan-13-yl)oxy)aniline

4-((2,5,8,11-Tetraoxatridecan-13-yl)oxy)aniline

Cat. No.: B12849655
M. Wt: 299.36 g/mol
InChI Key: PLAAYRWHJRTICV-UHFFFAOYSA-N
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Description

4-((2,5,8,11-Tetraoxatridecan-13-yl)oxy)aniline is an organic compound characterized by the presence of a benzene ring substituted with an aniline group and a tetraoxatridecan-13-yl ether chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,5,8,11-Tetraoxatridecan-13-yl)oxy)aniline typically involves the reaction of 4-hydroxyaniline with 2,5,8,11-tetraoxatridecan-13-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature of around 80-100°C to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems allows for precise control of reaction parameters, leading to efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

4-((2,5,8,11-Tetraoxatridecan-13-yl)oxy)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((2,5,8,11-Tetraoxatridecan-13-yl)oxy)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((2,5,8,11-Tetraoxatridecan-13-yl)oxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its aniline group can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity and function. The tetraoxatridecan-13-yl ether chain enhances the solubility and stability of the compound in aqueous and organic media, facilitating its use in diverse applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2,5,8,11-Tetraoxatridecan-13-yl)oxy)aniline is unique due to its combination of aniline and tetraoxatridecan-13-yl ether functionalities, which confer distinct chemical reactivity and solubility properties. This makes it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C15H25NO5

Molecular Weight

299.36 g/mol

IUPAC Name

4-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]aniline

InChI

InChI=1S/C15H25NO5/c1-17-6-7-18-8-9-19-10-11-20-12-13-21-15-4-2-14(16)3-5-15/h2-5H,6-13,16H2,1H3

InChI Key

PLAAYRWHJRTICV-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOC1=CC=C(C=C1)N

Origin of Product

United States

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